![molecular formula C6H6BrN3O B13003279 3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one](/img/structure/B13003279.png)
3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one is a heterocyclic compound that features a bromine atom attached to a pyrazolo[4,3-C]pyridin-4-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one typically involves the bromination of a suitable precursor. One common method involves the reaction of 1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[4,3-C]pyridin-4-one derivatives, while oxidation and reduction can lead to different oxidation states of the core structure.
Aplicaciones Científicas De Investigación
3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
- 3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Uniqueness
3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its bromine substitution and the pyrazolo[4,3-C]pyridin-4-one core make it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C6H6BrN3O |
|---|---|
Peso molecular |
216.04 g/mol |
Nombre IUPAC |
3-bromo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-4-one |
InChI |
InChI=1S/C6H6BrN3O/c7-5-4-3(9-10-5)1-2-8-6(4)11/h1-2H2,(H,8,11)(H,9,10) |
Clave InChI |
NIYSNCQHDUDEHV-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C2=C1NN=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


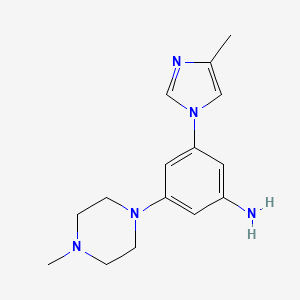



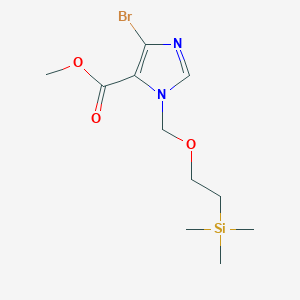
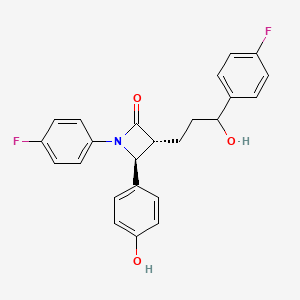

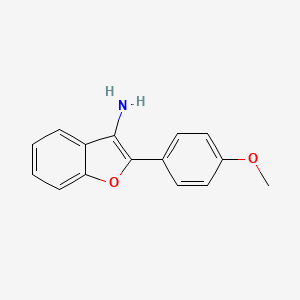
![3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13003250.png)
![Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13003252.png)
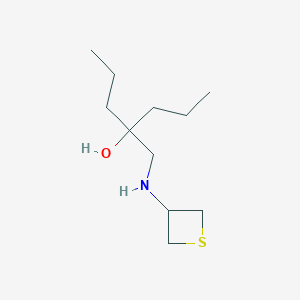

![benzyl(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13003271.png)
![Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13003292.png)
